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Compound of Interest

Compound Name: 2-Amino-8-bromopurineriboside
CAS No.: 3001-47-6
Cat. No.: B1382075
Get Quote
. J

CAS No: 3001-47-6 Formula: C10H12BrNsO4 MW: 346.14 g/mol IUPAC: (2R,3R,4S,5R)-2-(2-
amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol[1][2]

Core Applications & Mechanism of Action
A. Conformational Locking (The Syn Effect)

Unlike natural purines which predominantly adopt an anti conformation about the glycosidic
bond, 8-substituted purines are sterically forced into the syn conformation. The bulky bromine
atom at C8 clashes with the ribose O4’ (and 5’-substituents) in the anti state.

o Application: Researchers use 8-Br-2AP to stabilize Z-DNA/Z-RNA structures or to probe
enzyme active sites that require a syn-nucleoside for recognition.

B. Fluorescence Quenching (The Heavy Atom Effect)

The parent compound, 2-Aminopurine (2AP), is a widely used fluorescent probe (

)
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e Mechanism: The addition of Bromine (a heavy atom) increases spin-orbit coupling,
facilitating intersystem crossing from the singlet (

) to the triplet (
) state.

» Application: 8-Br-2AP serves as a non-fluorescent isosteric control in fluorescence
resonance energy transfer (FRET) studies or as a scaffold for phosphorescence studies.

C. Medicinal Chemistry Scaffold (S_NAr Reactivity)

The C8-Br bond is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).

» Application: It serves as a "linchpin” intermediate. The bromine can be displaced by amines,
thiols, or carbon nucleophiles to generate libraries of 8-functionalized 2-aminopurine
derivatives (e.g., 8-amino-2AP, 8-thio-2AP).

Preparation & Handling Protocols

lubili bili

Solvent Solubility (max) Stability Notes
High (Months at Preferred stock
DMSO ~50 mM
-20°C) solvent.[1]
o Poor solubility;
Water <1mM Low (Hydrolysis risk) ] }
heating required.
Suitable for
Ethanol ~5 mM Moderate ) ) o
intermediate dilution.
Prepare fresh; avoid
PBS (pH 7.4) ~2 mM Moderate

acidic pH.

Critical Handling Note: Halogenated nucleosides are light-sensitive. Prolonged exposure to UV
or bright ambient light can cause debromination or radical formation.

» Storage: Lyophilized powder at -20°C (desiccated).
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e Stock Solution: Dissolve in anhydrous DMSO. Aliquot into amber tubes and store at -20°C.
Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: Synthetic Functionalization (S_NAr
Displacement)

Objective: To synthesize 8-alkylamino-2-aminopurine derivatives using 8-Br-2AP as the
electrophile.

Reagents:

Substrate: 2-Amino-8-bromopurineriboside (1 equiv)[1][2]

Nucleophile: Primary amine (e.g., Methylamine, 5 equiv)

Solvent: Ethanol or DMF

Base: Triethylamine (TEA) (2 equiv)

Step-by-Step Procedure:

Dissolution: Dissolve 100 mg of 8-Br-2AP in 2 mL of anhydrous ethanol (or DMF for higher
boiling amines).

» Addition: Add TEA followed by the amine nucleophile.

o Reflux: Heat the reaction mixture to 70-80°C in a sealed pressure vial (if using volatile
amines) or round-bottom flask.

o Reaction Time: 4-12 hours. Monitor by TLC (10% MeOH in DCM).

o Workup: Evaporate solvent under reduced pressure.

 Purification: The product is often more polar. Purify via silica gel flash chromatography or
preparative HPLC (C18 column, Water/Acetonitrile gradient).
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» Validation: Confirm loss of Br isotope pattern in Mass Spec and appearance of alkyl signals
in NMR.

Protocol B: Biological Control in TLR7 Assays

Objective: To use 8-Br-2AP as a negative control or partial agonist to validate TLR7 specificity
against 8-Bromoguanosine (8-Br-Guo).

o Rationale: TLR7 recognition strongly depends on the C6-carbonyl (oxo) group of guanosine.
8-Br-2AP lacks this group (C6-H), allowing researchers to prove that an observed immune
response is specific to the guanosine scaffold and not just the 8-bromo modification.

Workflow:
e Cell System: HEK-Blue™ hTLR7 cells (InvivoGen) or human PBMCs.
e Preparation:
o Positive Control: 8-Bromoguanosine (100 pM).
o Test Compound: 8-Br-2AP (Titration: 10 uM — 200 puM).
o Vehicle Control: DMSO (0.1%).
 Incubation: Treat cells for 16—24 hours at 37°C.
e Readout: Measure SEAP activity (HEK-Blue) or cytokine ELISA (TNF-a, IFN-a).

o Analysis: Expect <10% activity for 8-Br-2AP compared to 8-Br-Guo. If activity is observed, it
suggests off-target sensing or metabolism to guanosine analogs.

Mechanistic Visualization
Figure 1: Conformational Switching & Reactivity Logic

The following diagram illustrates the steric driver for the syn conformation and the chemical
divergence pathways.
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Caption: The C8-Bromine atom sterically prohibits the anti-conformation, locking the nucleoside
in syn. Chemically, it acts as a leaving group for functionalization.

Troubleshooting & Optimization

Issue Probable Cause Solution

] ) Dilute stock to 10mM in

Stock concentration too high _
DMSO. Pre-warm media to
37°C before adding. Vortex

immediately.

Precipitation in Media (>50mM) or rapid addition to
cold media.

o ) Protect all solutions from light.
Debromination (photolysis) ) )
Unexpected Fluorescence o ] ) Check purity by HPLC (2-AP is
yielding parent 2-aminopurine. )
highly fluorescent).

Use a polar aprotic solvent
o ] Incomplete displacement (DMF/DMSO) and higher
Low Yield in Synthesis o
(steric hindrance). temperature (90°C). Ensure

amine is in excess.

o ] ] Use as a negative control. If
) ] o Compound is likely inactive at o , ]
No Biological Activity activity is required, switch to 8-
TLR7 (expected). )
Bromoguanosine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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